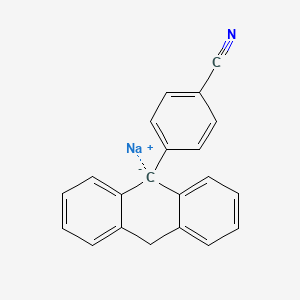

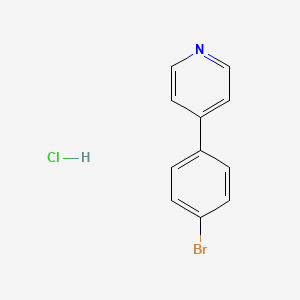

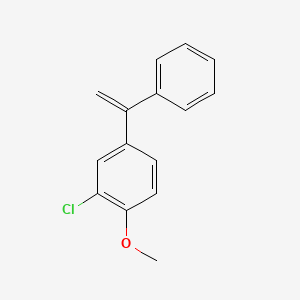

(1S,4R)-4-(6-Chloro-9H-purin-9-yl)cyclopent-2-en-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

abacavir , is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. It was first approved by the FDA in 1998 and has since played a crucial role in antiretroviral therapy.

准备方法

Synthesis Routes: Abacavir can be synthesized through several routes. One common method involves the following steps:

Preparation of 6-Chloro-9H-purin-9-ol: The starting material, 6-chloropurine, undergoes nucleophilic substitution with hydroxide ion to yield 6-chloro-9H-purin-9-ol.

Cyclopentenone Formation: The cyclopentenone ring is formed by reacting 6-chloro-9H-purin-9-ol with cyclopentadiene under acidic conditions.

Reduction of the Enone: The enone functionality is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Resolution: The chiral center is resolved to obtain the desired enantiomer, specifically the (1S,4R)-enantiomer.

Industrial Production: The industrial production of abacavir involves large-scale synthesis using optimized conditions. The process ensures high yield, purity, and enantiomeric selectivity.

化学反应分析

Abacavir undergoes various chemical reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.

Substitution: Nucleophilic substitution reactions occur at the chloro substituent.

Reduction: Reduction of the enone group is essential during synthesis.

Phosphorylation: Abacavir is phosphorylated intracellularly to its active triphosphate form.

Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH₄), and phosphorylating agents (e.g., adenosine kinase).

Major products include the active triphosphate metabolite and the carboxylic acid derivative.

科学研究应用

Abacavir’s applications extend beyond HIV treatment:

Chemistry: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Researchers explore its impact on mitochondrial function and cellular metabolism.

Medicine: Abacavir is part of combination therapies for HIV/AIDS patients.

Industry: Its synthesis and purification methods contribute to drug development.

作用机制

Abacavir inhibits the reverse transcriptase enzyme by competing with natural nucleosides. Once phosphorylated, it incorporates into viral DNA during replication, leading to chain termination. Its unique hypersensitivity reaction (HSR) involves HLA-B*57:01 binding and immune activation.

相似化合物的比较

Abacavir stands out due to its:

Chirality: The (1S,4R)-enantiomer is essential for activity.

HSR Risk: Its association with HSR necessitates HLA-B*57:01 screening.

NRTI Class: It differs from other NRTIs in structure and mechanism.

Similar compounds include lamivudine, zidovudine, and tenofovir.

: FDA Approval of Abacavir. source : Hughes et al. (2004). Abacavir hypersensitivity reaction: an update. Annals of Pharmacotherapy, 38(12), 2122-2128. : Carr et al. (2000). Abacavir hypersensitivity reaction: a review. Clinical Infectious Diseases, 31(Supplement_3), S266-S273. : Martin et al. (2004). Abacavir hypersensitivity reaction: clinical features and HLA-B* 5701 typing in three patients. AIDS, 18(12), 1683-1684. : Moyle

属性

CAS 编号 |

158799-93-0 |

|---|---|

分子式 |

C10H9ClN4O |

分子量 |

236.66 g/mol |

IUPAC 名称 |

(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-ol |

InChI |

InChI=1S/C10H9ClN4O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h1-2,4-7,16H,3H2/t6-,7+/m0/s1 |

InChI 键 |

KNHDEYXHYZZUNG-NKWVEPMBSA-N |

手性 SMILES |

C1[C@H](C=C[C@H]1O)N2C=NC3=C2N=CN=C3Cl |

规范 SMILES |

C1C(C=CC1O)N2C=NC3=C2N=CN=C3Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)

![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)

![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)

![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)

![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)